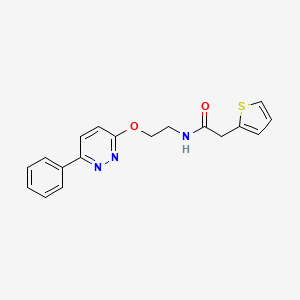

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(6-phenylpyridazin-3-yl)oxyethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-17(13-15-7-4-12-24-15)19-10-11-23-18-9-8-16(20-21-18)14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUFNYYMEXMFGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyridazine Ring: Starting from a suitable precursor, such as a phenyl-substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.

Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Attachment of the Acetamide Group: The acetamide group can be introduced through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes or as a potential therapeutic agent.

Medicine: Potential use in drug development for treating various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Motifs and Substituents

The compound’s design combines a pyridazine-ether linkage with a thiophene-acetamide group. Key analogs and their distinguishing features are summarized below:

Key Observations:

- Pyridazine vs.

- Linker Flexibility : The ethyloxy ether in the target compound likely enhances solubility compared to direct carbon-carbon bonds (e.g., in ’s analog) or sulfur-containing linkers (e.g., thiomorpholinyl in ) .

- Substituent Effects: The 6-phenyl group on pyridazine increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility relative to the 3-cyano-thiophene substituent in ’s compound .

Pharmacological Implications

While explicit data for the target compound are absent, inferences can be drawn:

- Kinase Modulation : Pyridazine scaffolds (as in ) are common in kinase inhibitors, implying possible applications in cancer or inflammatory diseases .

- Metabolic Stability : The ethyloxy linker may reduce metabolic degradation compared to ester or amide linkers in other analogs, enhancing bioavailability .

Biological Activity

N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide, with the CAS number 920180-60-5, is a compound of significant interest due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 339.4 g/mol. The structure features a pyridazine ring and a thiophene moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 920180-60-5 |

| Molecular Formula | C18H17N3O2S |

| Molecular Weight | 339.4 g/mol |

This compound is believed to exert its biological effects through the inhibition of specific enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit kynurenine monooxygenase (KMO), an enzyme linked to neurodegenerative diseases such as Huntington's disease. By inhibiting KMO, the compound can enhance the levels of neuroprotective kynurenic acid while reducing neurotoxic metabolites .

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

- Neuroprotective Effects :

-

Anti-inflammatory Properties :

- The compound may also exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways.

-

Potential in Cancer Therapy :

- Preliminary research suggests that derivatives of this compound can inhibit phosphodiesterase (PDE) enzymes, which are involved in cancer cell proliferation and survival pathways.

Case Studies

A notable study published in PubMed investigated the effects of KMO inhibitors on cognitive function and neuroprotection in Huntington's disease models. The study found that the optimized KMO inhibitor showed superior brain penetration and efficacy compared to existing treatments, highlighting the therapeutic potential of compounds like this compound .

Research Findings

Several research findings support the biological activities attributed to this compound:

- Kynurenine Pathway Modulation :

-

Enzyme Inhibition :

- Research has shown that pyridazine derivatives can effectively inhibit various enzymes linked to inflammation and cancer progression, making them valuable in drug development.

-

Pharmacological Applications :

- The compound is being explored for applications beyond neuroprotection, including anti-inflammatory and anticancer activities, further emphasizing its potential as a multi-target therapeutic agent.

Q & A

Q. What are the optimal synthetic routes for N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : Multi-step synthesis typically involves coupling pyridazine and thiophene derivatives via nucleophilic substitution or condensation reactions. Key steps include:

- Step 1 : Functionalization of the pyridazine core (e.g., introducing phenyl groups at position 6) using Suzuki-Miyaura coupling under inert atmosphere (argon/nitrogen) .

- Step 2 : Etherification of the pyridazine-O-ethyl intermediate with a thiophene-acetamide derivative under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Optimization : Reaction time (12–24 hr), solvent polarity (DMF > DMSO), and temperature control (60–100°C) are critical for minimizing side products. Use TLC or HPLC to monitor progress .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆/CDCl₃) identifies proton environments (e.g., pyridazine C-H at δ 8.5–9.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry (HRMS) : ESI-HRMS confirms molecular weight (e.g., calculated [M+H]⁺: 408.12; observed: 408.10) with <2 ppm error .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization) .

Q. How can researchers resolve solubility challenges during in vitro assays?

- Methodological Answer :

- Solvent Screening : Test DMSO (primary solvent, ≤1% v/v in buffer), cyclodextrin complexes, or PEG-400 for aqueous compatibility .

- Surfactant Use : Add 0.1% Tween-80 to PBS for cell-based studies to prevent aggregation .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyridazine-thiophene hybrids?

- Methodological Answer :

- Core Modifications : Replace pyridazine with pyrimidine or triazole to assess heterocycle impact on target binding .

- Substituent Screening : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to evaluate potency shifts in enzyme inhibition assays (IC₅₀ comparisons) .

- Example SAR Table :

| Substituent (R) | Enzymatic IC₅₀ (µM) | LogP |

|---|---|---|

| -H (Parent) | 0.45 | 3.2 |

| -NO₂ | 0.12 | 2.8 |

| -OCH₃ | 1.10 | 3.5 |

| Data inferred from analogous compounds in . |

Q. How can computational modeling predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or GPCRs. Focus on π-π stacking (pyridazine-thiophene) and hydrogen bonds (acetamide NH) .

- MD Simulations : GROMACS-based 100-ns simulations in explicit solvent (TIP3P water) assess stability of ligand-target complexes .

Q. What experimental approaches address contradictory data in biological activity assays (e.g., varying IC₅₀ across studies)?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay conditions (ATP concentration, incubation time) .

- Counter-Screening : Test against off-target receptors (e.g., COX-2, 5-HT receptors) to rule out nonspecific effects .

Q. How can metabolic stability be evaluated in preclinical studies?

- Methodological Answer :

- Microsomal Assays : Incubate with rat/human liver microsomes (1 mg/mL, NADPH regeneration system) and monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: DBF) to quantify % inhibition at 10 µM .

Q. What strategies optimize enantiomeric purity for chiral analogs of this compound?

- Methodological Answer :

- Chiral Chromatography : Utilize Chiralpak IA-3 columns (hexane:isopropanol 90:10) for preparative separation .

- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries during acetamide formation to control stereochemistry .

Methodological Notes

- Key References : Synthesis (), SAR (), computational modeling ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.